6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a unique combination of thiadiazole and triazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Scientific Research Applications
6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
Target of Action
The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests that it may have good bioavailability .
Result of Action
The inhibition of urease by this compound can potentially disrupt the survival of Helicobacter pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection . The role of urease is critical for the colonization of this bacterium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole-2-thiol, which is then reacted with various reagents to form the desired compound. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives .
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives
- 1,3,4-thiadiazole derivatives of glucosides
- N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide derivatives
Uniqueness
6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of thiadiazole and triazine rings, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8O2S2/c1-23-7-3-4-9(24-2)8(5-7)17-13-19-10(18-11(15)20-13)6-25-14-22-21-12(16)26-14/h3-5H,6H2,1-2H3,(H2,16,21)(H3,15,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEAJZVQJJZXJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CSC3=NN=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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